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Introduction

Centromere Protein B (CENPB) is a highly conserved DNA-binding protein crucial for the
formation and function of centromeres.[1][2] It specifically recognizes and binds to a 17-bp
sequence known as the CENP-B box, which is present in the alpha-satellite DNA of human
centromeres.[1][2][3] CENPB plays a significant role in the assembly of kinetochores,
structures essential for proper chromosome segregation during cell division.[4] Investigating
the functional consequences of CENPB depletion through techniques like RNA interference
(RNAI) is a common research strategy. Validating the efficiency of CENPB knockdown is a
critical step to ensure that the observed phenotypes are a direct result of reduced CENPB
expression. This document provides detailed protocols for assessing CENPB knockdown
efficiency at both the mRNA and protein levels using quantitative real-time PCR (QRT-PCR),
Western blotting, and immunofluorescence.

Experimental Workflow for Assessing CENPB
Knockdown

The overall workflow for a CENPB knockdown experiment involves cell culture and transfection
with siRNA, followed by harvesting the cells for analysis of mMRNA and protein levels.
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Caption: Experimental workflow for CENPB knockdown and validation.
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Protocol 1: siRNA-Mediated Knockdown of CENPB

This protocol describes the transient knockdown of CENPB using small interfering RNA
(siRNA) in cultured human cells.

Materials:

e Human cell line (e.g., HelLa, A-431, Jurkat)[5]

o Complete culture medium (e.g., DMEM with 10% FBS)
o CENPB-specific siRNA and non-targeting control sSiRNA
o Transfection reagent (e.g., Lipofectamine RNAIMAX)

e Opti-MEM | Reduced Serum Medium

o 6-well plates

Procedure:

o Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will
result in 30-50% confluency on the day of transfection. For HelLa cells, this is typically 1-2 x
10”5 cells per well.

e SiRNA-Lipid Complex Preparation:

o For each well, dilute 10-20 pmol of siRNA (either CENPB-specific or control) into 100 uL of
Opti-MEM.

o In a separate tube, dilute the transfection reagent according to the manufacturer's
instructions (e.g., 5 pL of Lipofectamine RNAIMAX in 100 pL of Opti-MEM).

o Combine the diluted siRNA and diluted lipid reagent, mix gently, and incubate for 5-10
minutes at room temperature to allow complex formation.

o Transfection: Add the 200 pL of siRNA-lipid complex dropwise to the cells in the 6-well plate.
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 Incubation: Incubate the cells at 37°C in a CO2 incubator for 48 to 72 hours before
harvesting for analysis. The optimal time should be determined empirically.[6]

Protocol 2: Quantitative Real-Time PCR (qRT-PCR)
for CENPB mRNA

This protocol is for quantifying the reduction in CENPB mRNA levels following siRNA treatment.
Effective knockdown is generally indicated by a reduction of 270% in target mRNA levels.[7]

Materials:

RNA isolation kit (e.g., RNeasy Mini Kit)

cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit)

SYBR Green or TagMan-based gPCR master mix

gRT-PCR instrument

Primers for CENPB and a housekeeping gene (e.g., GAPDH, ACTB)
Procedure:

* RNA Isolation: Harvest cells 48-72 hours post-transfection and isolate total RNA using a
commercial kit according to the manufacturer's protocol.

o cDNA Synthesis: Synthesize first-strand cDNA from 1 ug of total RNA using a reverse
transcription Kit.

e gPCR Reaction Setup:

o Prepare a reaction mix containing qPCR master mix, forward and reverse primers (for
either CENPB or the housekeeping gene), and cDNA template.

o Atypical reaction volume is 20 pL.

o Include a no-template control for each primer set.
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e PCR Run: Perform the qPCR reaction using a standard thermal cycling program (e.g., 95°C
for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 60s).

» Data Analysis: Calculate the relative expression of CENPB mRNA using the AACt method,

normalizing to the housekeeping gene and comparing the CENPB siRNA-treated sample to

the non-targeting control.[7]

Data Presentation: gRT-PCR Results

ACt AACt Fold %
Target Average
Sample (Target - (Sample - Change Knockdo
Gene Ct Value
HKG) Control) (2A-AACt)  wn
Control
GAPDH ) 18.5 - - -
SIRNA
CENPB
18.6 - - -
SiRNA
Control
CENPB ) 23.2 4.7 0.0 1.00 0%
SIRNA
CENPB
] 25.8 7.2 2.5 0.18 82%
SIRNA

Protocol 3: Western Blotting for CENPB Protein

This protocol assesses the reduction in CENPB protein levels. The molecular weight of human
CENPB is approximately 80 kDa.[5]

Materials:

BCA protein assay kit

PVDF membrane

RIPA buffer with protease inhibitors

SDS-PAGE gels and running buffer
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e Transfer buffer

» Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

e Primary antibody: Rabbit anti-CENPB or Mouse anti-CENPB[5]

e Loading control primary antibody (e.g., anti-GAPDH, anti-f3-actin)

o HRP-conjugated secondary antibody

e Chemiluminescent substrate (ECL)

e Imaging system

Procedure:

o Protein Extraction: Lyse cells in RIPA buffer. Centrifuge to pellet cell debris and collect the
supernatant.

e Protein Quantification: Determine the protein concentration of each lysate using a BCA
assay.

o SDS-PAGE: Load 20-30 ug of protein per lane onto an SDS-PAGE gel. Include a protein
ladder. Run the gel until adequate separation is achieved.

» Protein Transfer: Transfer the separated proteins to a PVDF membrane.

e Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent
non-specific antibody binding.

e Primary Antibody Incubation: Incubate the membrane with the primary anti-CENPB antibody
(e.g., 1:1000 dilution) overnight at 4°C.

¢ Washing: Wash the membrane three times for 10 minutes each with TBST.

e Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary
antibody for 1 hour at room temperature.
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o Detection: After further washes, apply the ECL substrate and visualize the protein bands
using an imaging system.

 Stripping and Re-probing: The membrane can be stripped and re-probed with a loading
control antibody to ensure equal protein loading.

Data Presentation: Western Blot Densitometry

CENPB Band Loading

] Normalized

Intensity Control
Sample . CENPB % Knockdown

(Arbitrary (GAPDH) .

. . Intensity

Units) Intensity
Control siRNA 15,200 16,000 0.95 0%
CENPB siRNA 2,450 15,800 0.16 84%

Protocol 4: Immunofluorescence for CENPB
Visualization

This protocol allows for the visualization of CENPB protein within the cell, confirming its
centromeric localization and assessing knockdown efficiency on a per-cell basis.

Materials:

o Cells grown on glass coverslips in a 24-well plate

o Phosphate-buffered saline (PBS)

o Fixative: 4% paraformaldehyde (PFA) in PBS

o Permeabilization buffer: 0.2% Triton X-100 in PBS

» Blocking buffer: 1% BSA in PBS

e Primary antibody: Rabbit or Mouse anti-CENPB (e.g., 1:200 dilution)[5]

e Fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit)
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¢ DAPI nuclear stain

¢ Antifade mounting medium

Procedure:

Cell Preparation: Use cells grown on coverslips 48-72 hours post-transfection.

o Fixation: Wash cells twice with PBS, then fix with 4% PFA for 10-15 minutes at room
temperature.[8]

e Washing: Wash three times with PBS.
o Permeabilization: Incubate with permeabilization buffer for 5-10 minutes.
e Blocking: Wash with PBS and then block with blocking buffer for 30-60 minutes.[9]

o Primary Antibody Incubation: Incubate with the primary anti-CENPB antibody diluted in
blocking buffer for 1-2 hours at room temperature or overnight at 4°C.[10]

e Washing: Wash three times with PBS.

e Secondary Antibody Incubation: Incubate with the fluorophore-conjugated secondary
antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.[11]

o Counterstaining: Wash three times with PBS and then incubate with DAPI solution for 5
minutes to stain the nuclei.[11]

e Mounting: Wash a final time with PBS and mount the coverslip onto a microscope slide using
antifade mounting medium.

e Imaging: Visualize the cells using a fluorescence microscope. CENPB should appear as
distinct puncta within the nucleus, corresponding to centromeres. A successful knockdown
will show a significant reduction or absence of these puncta.

CENPB in Centromere Assembly
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CENPB is a key player in the architecture of the centromere. It binds directly to CENP-B boxes
in a-satellite DNA and interacts with other crucial centromere proteins, including CENP-A and
CENP-C, to help establish a functional kinetochore.[12][13] This pathway is fundamental for

maintaining genomic stability.
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Caption: Simplified pathway of CENPB's role at the centromere.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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